3-(Dimethoxymethyl)-2-fluorobenzaldehyde
Description
Structure
2D Structure
Properties
IUPAC Name |
3-(dimethoxymethyl)-2-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-10(14-2)8-5-3-4-7(6-12)9(8)11/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKMSEROWLTXNOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC(=C1F)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde typically involves the acetalization of 2-fluorobenzaldehyde derivatives using trimethyl orthoformate in the presence of an acid catalyst. This method converts the aldehyde functional group into a dimethoxymethyl protecting group, stabilizing the aldehyde for further synthetic transformations.
Preparation via Acetalization of 2-Bromo-Substituted Fluorobenzaldehydes
A well-documented method involves starting from 2-bromo-fluorobenzaldehyde derivatives, which are converted into the corresponding 1-bromo-2-(dimethoxymethyl)-fluorobenzenes. This process is described as follows:
-
- 2-bromo-fluorobenzaldehyde (1.0 equiv)
- Trimethyl orthoformate (1.3 equiv)
- Sulfuric acid (0.093 equiv) as catalyst
- Methanol as solvent
- Reflux for 1.5 hours
Procedure :
The aldehyde is dissolved in methanol, sulfuric acid and trimethyl orthoformate are added, and the mixture is heated under reflux. After completion, the reaction is quenched with triethylamine, and the product is extracted and purified.Outcome :
The product, 1-bromo-2-(dimethoxymethyl)-fluorobenzene, is obtained as a clear oil, suitable for further transformations such as lithiation and boronic acid formation.
Conversion to this compound
While the above procedure prepares a brominated intermediate, the target compound, this compound, can be accessed by subsequent functional group manipulations, including halogen-metal exchange and hydrolysis steps, depending on the synthetic route.
Oxidation of Fluoro-Substituted Benzyl Alcohols
Another related approach involves the oxidation of fluoro-substituted benzyl alcohols to the corresponding fluorobenzaldehydes, which can then be converted to dimethoxymethyl derivatives. For example:
- Starting Material : Fluoro-3-chlorobenzyl alcohol
-
- Sodium bicarbonate
- Methylene dichloride as solvent
- TEMPO (2,2,6,6-Tetramethylpiperidine 1-oxyl) as catalyst
- Chlorine bleach liquor as oxidant
- Temperature control between -10 °C and 30 °C
Process :
The benzyl alcohol is oxidized under mild conditions with TEMPO and chlorine bleach, followed by solvent recovery and distillation to isolate 2-fluoro-3-chlorobenzaldehyde with yields ranging from 71% to 91% depending on the temperature and conditions.
This method, while applied to 2-fluoro-3-chlorobenzaldehyde, illustrates the oxidation step that could be adapted for preparing fluorobenzaldehydes, which are precursors to the dimethoxymethyl derivatives.
Optimization and Reaction Conditions
From related photochemical and synthetic studies, optimal reaction conditions for acetal formation and related transformations include:
| Parameter | Optimal Condition | Notes |
|---|---|---|
| Solvent | Methanol or dichloromethane | Methanol used for acetalization |
| Catalyst | Sulfuric acid or TEMPO | Acid catalysis for acetal formation |
| Temperature | Reflux (approx. 65°C for MeOH) | Temperature control critical |
| Reaction time | 1.5 hours to 3 hours | Longer times improve yield |
| Work-up | Quenching with triethylamine | Neutralizes acid, facilitates extraction |
| Purification | Extraction with ether, drying | Standard organic work-up |
These conditions ensure high yields and purity of the dimethoxymethyl-protected fluorobenzaldehydes.
Summary Table of Preparation Methods
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetalization of 2-bromo-fluorobenzaldehyde | Trimethyl orthoformate, H2SO4, MeOH, reflux 1.5 h | High (not specified) | Produces 1-bromo-2-(dimethoxymethyl)-fluorobenzene |
| Oxidation of fluoro-benzyl alcohol | NaHCO3, CH2Cl2, TEMPO, Cl bleach, 0-30 °C, 1 h | 71-91 | Produces 2-fluoro-3-chlorobenzaldehyde |
| Work-up and purification | Triethylamine quench, extraction, drying, distillation | — | Standard organic purification |
Research Findings and Notes
The acetalization method using trimethyl orthoformate is a robust and widely used approach for protecting aldehydes, including fluorinated benzaldehydes, facilitating further synthetic elaborations such as lithiation and boronic acid formation.
Oxidation of benzyl alcohols to benzaldehydes under mild, catalytic TEMPO conditions with chlorine bleach provides a high-yield, environmentally friendly route to fluorobenzaldehydes, which can be subsequently converted to dimethoxymethyl derivatives.
Reaction parameters such as solvent choice, temperature, and catalyst loading critically influence yields and purity. Methanol and dichloromethane are preferred solvents, while acid catalysis (e.g., sulfuric acid) is essential for successful acetalization.
Photochemical and mechanistic studies on related substrates emphasize the importance of controlled reaction environments, including inert atmosphere and light intensity, to optimize yields and minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
3-(Dimethoxymethyl)-2-fluorobenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 3-(Dimethoxymethyl)-2-fluorobenzoic acid.
Reduction: 3-(Dimethoxymethyl)-2-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Dimethoxymethyl)-2-fluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s reactivity and binding affinity through electronic effects.
Comparison with Similar Compounds
Reactivity in Enzymatic Systems
2-Fluorobenzaldehyde (CAS 446-52-6)
- Reactivity : Exhibits high reactivity in S. cerevisiae pyruvate decarboxylase (PDC)-catalyzed reactions due to intramolecular hydrogen bonding between the fluorine and aldehyde groups, which stabilizes the active conformation . In competitive assays, 2-fluorobenzaldehyde outperforms 3- and 4-fluorobenzaldehydes, achieving relative conversion rates of 1.62 vs. 1.36 and 1.10, respectively .
- Role in PAC Formation: Efficiently intercepts acetaldehyde during glycolysis, reducing ethanol production by 20% and redirecting carbon flux toward 2-fluorophenacyl alcohol (2F-PAC) .
3-(Dimethoxymethyl)-2-fluorobenzaldehyde
- This substituent may hinder conformational flexibility critical for enzyme binding .
4-(Difluoromethoxy)-3-methoxybenzaldehyde (CAS 151103-08-1)
- Reactivity Trends : The electron-withdrawing difluoromethoxy group reduces nucleophilic susceptibility at the aldehyde, contrasting with the electron-donating dimethoxymethyl group in the target compound. This difference impacts solubility (Log S = -2.2 for 4-(difluoromethoxy)-3-methoxybenzaldehyde) and bioavailability .
Structural and Physical Properties
Table 1: Key Properties of Selected Compounds
- Electronic Effects : The dimethoxymethyl group donates electrons via methoxy substituents, increasing electron density at the aromatic ring compared to electron-withdrawing fluorine. This may reduce electrophilicity at the aldehyde group, slowing nucleophilic additions .
2-Fluorobenzaldehyde Derivatives
- Synthesis : Used in aldol condensations (e.g., VUF11207 synthesis via reaction with propionaldehyde) .
- Applications : Key intermediates in pharmaceuticals (e.g., CXCR4/CXCR7 ligands) and agrochemicals .
This compound
- Predicted Synthesis: Likely involves Friedel-Crafts acetylation or protection of 2-fluorobenzaldehyde with methanol under acidic conditions, followed by functionalization at the 3-position.
- Applications: Potential use in fine chemicals where steric and electronic modulation of aldehyde reactivity is required.
Biological Activity
3-(Dimethoxymethyl)-2-fluorobenzaldehyde is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and applications in various scientific domains.
Chemical Structure and Properties
The chemical structure of this compound can be described by its molecular formula, which includes a fluorine atom and two methoxy groups attached to a benzaldehyde backbone. The IUPAC name reflects its complex arrangement, indicating the presence of functional groups that may influence its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the introduction of the fluorine atom and methoxy groups. Various synthetic routes have been explored, highlighting the versatility of this compound in organic synthesis.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that this compound may exhibit:
- Antimicrobial Properties : It has been investigated for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics.
- Antioxidant Activity : The presence of methoxy groups may enhance its ability to scavenge free radicals, contributing to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Case Studies
- Antimicrobial Studies : In a controlled study, this compound was tested against several bacterial strains. Results indicated a significant reduction in bacterial viability at specific concentrations, suggesting its potential as an antibacterial agent.
- Antioxidant Evaluation : A series of assays measuring the compound's ability to neutralize free radicals demonstrated promising results, with efficacy comparable to established antioxidants.
- In Vivo Anti-inflammatory Research : Animal models treated with this compound showed reduced markers of inflammation compared to control groups, indicating a possible mechanism through which it exerts therapeutic effects.
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| 3-Fluorobenzaldehyde | Moderate antimicrobial | Inhibition of cell wall synthesis |
| 4-Dimethoxybenzaldehyde | Antioxidant | Free radical scavenging |
| 2-Fluoro-4-methoxybenzaldehyde | Anti-inflammatory | Cytokine modulation |
Future Directions
Further research is needed to fully elucidate the mechanisms underlying the biological activities of this compound. Potential areas for future investigation include:
- Detailed Mechanistic Studies : Understanding the specific pathways affected by this compound could reveal new therapeutic targets.
- Clinical Trials : Evaluating safety and efficacy in human subjects will be crucial for assessing its potential as a therapeutic agent.
- Structure-Activity Relationship (SAR) Studies : Exploring variations in structure could lead to the development of more potent derivatives.
Q & A
Q. How can the synthesis of 3-(Dimethoxymethyl)-2-fluorobenzaldehyde be optimized for improved yield and purity?
Methodological Answer:
- Catalytic Conditions : Use Aldol condensation (e.g., with propionaldehyde under basic conditions) followed by reductive amination, as demonstrated in fluorobenzaldehyde derivatives .
- Purification : Employ column chromatography (hexanes/EtOAC with 0.25% Et₃N) to isolate intermediates . Gas chromatography under inert atmospheres (N₂) prevents oxidation of aldehyde groups .
- Yield Enhancement : Optimize stoichiometric ratios and reaction temperatures via Design of Experiments (DoE) to reduce side-product formation.
Q. What advanced spectroscopic techniques confirm the structural identity of this compound?
Methodological Answer:
- NMR Analysis : ¹H/¹³C NMR to identify fluorine coupling patterns and methoxy/dimethoxymethyl substituents. Compare with PubChem spectral data for analogous compounds .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₀H₁₁FO₃) and fragmentation patterns.
- X-ray Crystallography : Resolve crystal structures to confirm spatial arrangement, referencing databases like EPA DSSTox .
Advanced Research Questions
Q. How does the dimethoxymethyl group influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Steric and Electronic Effects : The dimethoxymethyl group acts as an electron-donating substituent, stabilizing intermediates in Suzuki-Miyaura couplings. Steric hindrance may slow reaction kinetics; use bulky ligands (e.g., SPhos) to mitigate .
- Protection Strategies : Compare reactivity with unprotected analogs (e.g., 2-fluorobenzaldehyde) to quantify substituent effects .
Q. What computational methods predict the compound’s stability and reactivity under varying pH conditions?
Methodological Answer:
- DFT Calculations : Model protonation states and frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Software: Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvation effects in aqueous/organic solvents to assess hydrolysis risks for the dimethoxymethyl group .
Q. How can trace impurities (<0.1%) be quantified in this compound batches?
Methodological Answer:
Q. What role does this compound play as an intermediate in pharmaceutical target synthesis?
Methodological Answer:
- Multi-Step Synthesis : Utilize in reductive amination (e.g., with 2-(1-methylpyrrolidin-2-yl)ethanamine) to generate bioactive amines .
- Functionalization : Convert the aldehyde group to oximes or hydrazones for heterocyclic ring formation (e.g., triazoles or pyridines) .
Methodological Considerations
Q. What protocols ensure safe handling and long-term storage of this compound?
Methodological Answer:
Q. How to resolve contradictions in reported reactivity data for fluorinated benzaldehyde derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
